6-(2-Aminoethyl)pyridin-2(1H)-one
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Overview
Description
6-(2-Aminoethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an aminoethyl group at the 6-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Aminoethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Aminoethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-(2-Aminoethyl)pyridin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the keto group can participate in coordination with metal ions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
2-Aminoethylpyridine: Lacks the keto group, resulting in different reactivity and applications.
6-(2-Hydroxyethyl)pyridin-2(1H)-one: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties.
2-(2-Aminoethyl)pyridine: The aminoethyl group is positioned differently, affecting its chemical behavior and applications.
Uniqueness: 6-(2-Aminoethyl)pyridin-2(1H)-one is unique due to the presence of both an aminoethyl group and a keto group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-(2-aminoethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c8-5-4-6-2-1-3-7(10)9-6/h1-3H,4-5,8H2,(H,9,10) |
InChI Key |
LTSWWWJXVRGBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)CCN |
Origin of Product |
United States |
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